molecular formula C16H10BrN3O3S B15074181 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide CAS No. 853356-26-0

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B15074181
CAS No.: 853356-26-0
M. Wt: 404.2 g/mol
InChI Key: GBCIJWYSAMJQOM-RMKNXTFCSA-N
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Description

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide (CAS 853356-26-0) is a synthetic small molecule with a molecular formula of C16H10BrN3O3S and a molecular weight of 404.2 g/mol . This compound belongs to a class of cyanoacrylamide derivatives that are of significant interest in medicinal chemistry and oncology research, particularly for the development of novel anticancer agents . Structurally, it features a bromofuran moiety linked to a cyanoacrylamide core, which is further substituted with a 5-methoxybenzothiazole group. The α,β-unsaturated carbonyl structure of the cyanoacrylamide moiety is a key pharmacophore, acting as a soft electrophile that can form covalent adducts with nucleophilic cysteine thiolate groups on specific target proteins . This mechanism is known to disrupt critical protein function and has been shown in similar derivatives to impair processes in malignant cells, leading to DNA damage and the inhibition of replication and transcription, which ultimately can induce cell death . Related thiazole and cyanoacrylamide-based compounds have demonstrated remarkable DNA binding and photocleavage activities against plasmid DNA, with their efficacy significantly enhanced upon irradiation at 365 nm, suggesting potential applications in photodynamic therapy . Furthermore, structurally analogous compounds have exhibited potent cytotoxic effects in vitro against diverse cancer cell lines, including colon (HCT116) and breast cancer (MDA-MB-231) cells, with IC50 values in the low micromolar range . The specific presence of the bromofuran and methoxybenzothiazole rings in this compound is designed to optimize its electronic properties and binding affinity for biological targets, making it a valuable chemical tool for probing disease mechanisms . This product is intended for research purposes only, specifically for use in biochemical assays, cell-based studies, and as a building block in organic synthesis. It is strictly for laboratory research use and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

853356-26-0

Molecular Formula

C16H10BrN3O3S

Molecular Weight

404.2 g/mol

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C16H10BrN3O3S/c1-22-10-2-4-13-12(7-10)19-16(24-13)20-15(21)9(8-18)6-11-3-5-14(17)23-11/h2-7H,1H3,(H,19,20,21)/b9-6+

InChI Key

GBCIJWYSAMJQOM-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)Br)/C#N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then reacted with cyanoacrylamide under specific conditions to form the desired acrylamide derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted furan derivatives

Scientific Research Applications

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

  • Structure : Replaces the acrylamide backbone with a carboxamide group.
  • Properties: Exhibits reduced conjugation and rigidity compared to the target compound. While it retains bromofuran and thiazole moieties, the absence of the cyanoacrylamide group limits its bioactivity profile .
  • Applications : Primarily studied for material science applications due to its simpler synthesis .

(Z)-2-Cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

  • Structure: Features a fluorobenzyl-substituted thiazole and non-brominated furan.
  • Bioactivity : Demonstrates moderate kinase inhibition but lower potency than the target compound, likely due to the absence of bromine’s electron-withdrawing effects .

Functional Analogues with Cyanoacrylamide Backbones

XCT790 (3-[4-(2,4-bis-trifluoromethylbenzyloxy)-3-methoxyphenyl]-2-cyano-N-(5-trifluoromethyl-[1,3,4]-thiadiazol-2-yl)-acrylamide)

  • Structure : Contains trifluoromethyl groups on both the phenyl and thiadiazole rings.
  • Bioactivity: A known estrogen-related receptor α (ERRα) inverse agonist, active at 5 µM . The target compound’s bromofuran and methoxybenzothiazole may confer distinct target selectivity, though direct comparative data are lacking.

2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l)

  • Structure : Substitutes bromofuran with a hydroxycoumarin group and uses a dihydrothiazole substituent.
  • Bioactivity: Shows exceptional antifungal activity (MIC: 4–6 µM/mL) against fluconazole-resistant strains .

Analogues with Corrosion Inhibition Properties

ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)

  • Structure : Lacks heterocyclic motifs (e.g., benzothiazole or bromofuran).
  • Properties: Achieves 84.5% corrosion inhibition efficiency on copper at 20×10⁻⁵ M .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Bioactivity/Application Reference ID
3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide 404.238 Bromofuran, methoxybenzothiazole, cyano Kinase inhibition (proposed)
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide 301.14 Bromofuran, methylthiazole, carboxamide Material science
XCT790 531.34 Trifluoromethyl groups, thiadiazole ERRα inverse agonist (5 µM)
2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide 367.36 Hydroxycoumarin, dihydrothiazole Antifungal (MIC: 4–6 µM/mL)
ACR-2 306.32 Methoxyphenyl, hydroxyphenyl Corrosion inhibition (84.5% efficiency)

Research Findings and Mechanistic Insights

  • Benzothiazole vs. Thiadiazole: Compared to XCT790’s thiadiazole, the methoxybenzothiazole in the target compound may offer better π-π stacking with aromatic amino acids in enzymatic pockets .
  • Antifungal Activity : While compound 4l’s hydroxycoumarin group aids in membrane disruption, the target compound’s bromofuran could provide analogous hydrophobic interactions with fungal cell walls .

Biological Activity

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H10BrN3O3S
  • Molecular Weight : 404.2 g/mol
  • IUPAC Name : (E)-3-(5-bromofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
  • CAS Number : 853356-26-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the biological context and application of the compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in these cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis. This makes it a candidate for further development as an antibacterial agent.

Enzyme Inhibition

Another notable aspect of its biological activity is the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain kinases that play a role in cancer progression, which could be leveraged for therapeutic purposes.

Case Studies

StudyFindings
In vitro Anticancer Study Demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.
Antimicrobial Efficacy Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Enzyme Inhibition Assay Inhibited specific kinases with IC50 values indicating potential for therapeutic applications in cancer treatment.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural components that enhance its biological activities:

CompoundUnique FeaturesBiological Activity
2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamideLacks bromofuran moietyLower anticancer activity
3-(5-Bromofuran-2-yl)-2-cyanoacrylamideLacks benzo[d]thiazol groupReduced enzyme inhibition
N-(5-Methoxybenzo[d]thiazol-2-yl)acrylamideLacks both bromofuran and cyano groupsMinimal biological activity

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